trans-1,2-Bis(trimethylsilyl)ethylene
Overview
Description
trans-1,2-Bis(trimethylsilyl)ethylene: is an organosilicon compound with the molecular formula C8H20Si2. It is characterized by the presence of two trimethylsilyl groups attached to a trans-ethylene backbone. This compound is known for its unique chemical properties and is widely used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,2-Bis(trimethylsilyl)ethylene can be synthesized through several methods. One common method involves the reaction of acetylene with trimethylchlorosilane in the presence of a base such as sodium or lithium. The reaction typically takes place in an inert solvent like toluene, and the temperature is maintained around 50-60°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through processes such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Bis(trimethylsilyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silicon-containing compounds.
Substitution: Various substituted ethylene derivatives.
Scientific Research Applications
trans-1,2-Bis(trimethylsilyl)ethylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1,2-Bis(trimethylsilyl)ethylene involves its ability to undergo various chemical transformations. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 1,2-Bis(trimethylsiloxy)ethane
- trans-1,2-Bis(tributylstannyl)ethene
Comparison: trans-1,2-Bis(trimethylsilyl)ethylene is unique due to its trans-ethylene backbone and the presence of trimethylsilyl groups. This structure imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds. For instance, 1,2-Bis(trimethylsiloxy)ethane has different functional groups, leading to variations in reactivity and applications.
Biological Activity
trans-1,2-Bis(trimethylsilyl)ethylene (BTSE) is a compound of significant interest in organic chemistry and materials science due to its unique structural features and potential biological applications. The compound's biological activity has been explored in various studies, revealing its interactions with biological systems and potential therapeutic uses.
- Molecular Formula : C8H18Si2
- Molecular Weight : 174.38 g/mol
- Structure : BTSE features two trimethylsilyl groups attached to a double-bonded ethylene backbone, which contributes to its reactivity and interaction with biological molecules.
BTSE's biological activity is primarily attributed to its ability to interact with cellular components through:
- Enzyme Modulation : At lower concentrations, BTSE can modulate enzyme activities and gene expressions without significant toxicity, which is crucial for therapeutic applications.
- Reactive Intermediates : The presence of trimethylsilyl groups allows BTSE to form reactive intermediates that can participate in various biochemical reactions, potentially leading to alterations in metabolic pathways .
Biological Activity Overview
Research has indicated several biological activities associated with BTSE, including:
- Anticancer Properties : Studies have shown that compounds with similar silyl functionalities exhibit anticancer activities. For example, the incorporation of silyl groups in drug design has been linked to enhanced bioactivity against cancer cells .
- Antiviral Activity : The structural similarity of BTSE to known antiviral agents suggests potential efficacy against viral infections. Compounds with trimethylsilyl groups have been investigated for their ability to inhibit viral replication .
Case Studies
- Anticancer Activity in HL-60 Cells : Research demonstrated that BTSE derivatives exhibited selective cytotoxicity against human promyelocytic leukemia cells (HL-60). The study highlighted the importance of the trimethylsilyl group in enhancing the compound's activity against cancer cells .
- Enzyme Inhibition Studies : In vitro studies indicated that BTSE could inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival mechanisms. This property is particularly relevant for developing targeted cancer therapies.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
trimethyl-[(E)-2-trimethylsilylethenyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXUPKDZBCKPF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18178-59-1 | |
Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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